molecular formula C17H15N3O3S B2744171 3,4-dimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide CAS No. 690246-28-7

3,4-dimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B2744171
CAS No.: 690246-28-7
M. Wt: 341.39
InChI Key: AYHATLPEDCJPHN-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with dimethoxy groups at the 3 and 4 positions, and a phenyl-1,2,4-thiadiazolyl group at the nitrogen atom. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the following steps:

    Formation of the 1,2,4-thiadiazole ring: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives with phenyl isothiocyanate under acidic conditions.

    Coupling with 3,4-dimethoxybenzoyl chloride: The 1,2,4-thiadiazole derivative is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,4-Dimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Research: It is used as a probe to study the interaction of small molecules with biological macromolecules such as proteins and DNA.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but different core structure.

    3,4-Dimethoxybenzylcyanide: Another compound with similar methoxy groups but different functional groups.

Uniqueness

3,4-Dimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is unique due to the presence of the 1,2,4-thiadiazole ring, which imparts distinct electronic and steric properties. This makes it more effective in certain applications, such as enzyme inhibition and DNA intercalation, compared to its analogues.

Properties

IUPAC Name

3,4-dimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-9-8-12(10-14(13)23-2)16(21)19-17-18-15(20-24-17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHATLPEDCJPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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